

# "1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone" physical properties

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## Compound of Interest

Compound Name: 1-(6-Chloro-5-methylpyridin-3-yl)ethanone

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An In-Depth Technical Guide to the Physicochemical Properties of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

## Introduction

1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, commonly identified by its CAS Number 221615-75-4, is a pivotal chemical intermediate in contemporary pharmaceutical synthesis.<sup>[1][2][3]</sup> Its primary significance lies in its role as the direct precursor to Etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor prescribed for the management of pain and inflammation associated with various forms of arthritis and other conditions.<sup>[4][5][6][7][8]</sup>

The robust and efficient synthesis of Etoricoxib is critically dependent on the quality and handling of this key intermediate, often referred to as "ketosulfone." A comprehensive understanding of its physical properties is therefore not merely academic; it is essential for process optimization, ensuring batch-to-batch consistency, developing stable formulations, and meeting stringent regulatory standards. This guide provides a detailed examination of the known physicochemical characteristics of this compound, supported by experimental protocols and field-proven insights for its characterization.

## Chemical Identity and Structure

The molecular structure combines a substituted pyridine ring with a methylsulfonylphenyl moiety, linked by an ethanone group. This unique architecture dictates its chemical reactivity and physical behavior.

Caption: Chemical structure of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone[3][9]
CAS Number	221615-75-4[3]
Molecular Formula	C <sub>15</sub> H <sub>15</sub> NO <sub>3</sub> S[3][10]
Molecular Weight	289.35 g/mol [2][9][10]
Canonical SMILES	CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C[11]

| InChI Key | YBFHILNBYXCJKD-UHFFFAOYSA-N[11][12] |

## Physicochemical Properties

The physical properties of the ketosulfone intermediate are summarized below. These parameters are fundamental for guiding its purification, drying, milling, and storage.

Table 2: Summary of Physical Properties

Property	Value	Source(s)
Physical Form	<b>Solid; White to yellow or cream-colored powder</b>	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Melting Point	>169°C (decomposes)	<a href="#">[2]</a>
	334°C (by DSC)	<a href="#">[5]</a>
Boiling Point	509.7 ± 50.0 °C (Predicted)	<a href="#">[2]</a> <a href="#">[15]</a>
Density	1.242 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a> <a href="#">[15]</a>
pKa	3.75 ± 0.10 (Predicted)	<a href="#">[2]</a>

| Solubility | Slightly soluble in DMSO and heated Methanol | [\[2\]](#) |

## Detailed Discussion of Properties

- Physical State and Appearance:** The compound is consistently reported as a solid at room temperature.[\[12\]](#) Color variations from white to yellow or cream are noted in literature and commercial sources, which may reflect different levels of purity or the presence of minor impurities from the synthesis process.[\[5\]](#)[\[13\]](#)[\[14\]](#) Raw product is often yellow, with purification yielding a white solid.[\[13\]](#)
- Melting Point and Thermal Behavior:** There is a significant discrepancy in the reported melting point values: >169°C with decomposition[\[2\]](#) and a much higher 334°C determined by Differential Scanning Calorimetry (DSC).[\[5\]](#) This wide variation is noteworthy. The lower value with decomposition suggests potential thermal instability, while the higher DSC value might correspond to a specific, highly stable crystalline form (polymorph). The possibility of polymorphism is a critical consideration in drug development, as different crystal forms can have different solubilities, stabilities, and processing characteristics. Authoritative characterization via DSC, Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD) is essential to resolve this ambiguity for any given batch.
- Solubility Profile:** The compound exhibits limited solubility in common polar protic solvents like methanol, requiring heating to achieve even slight dissolution.[\[2\]](#) It is also slightly soluble in DMSO.[\[2\]](#) Given its use in synthesis steps involving solvents like toluene and tetrahydrofuran (THF), it can be inferred that it possesses greater solubility in less polar

organic solvents.[4][5] A comprehensive solubility profile across a range of pharmaceutically acceptable solvents is a crucial dataset for developing purification and crystallization protocols.

- **Spectroscopic Profile:** While specific spectral data is not universally published, commercial suppliers confirm the availability of analytical data such as NMR and HPLC for structure and purity confirmation.[16] For quality control, the  $^1\text{H}$  NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, singlets for the two methyl groups (one on the pyridine ring and one on the sulfone group), and a key singlet for the methylene ( $-\text{CH}_2-$ ) bridge. The  $^{13}\text{C}$  NMR would similarly provide a distinct fingerprint of the 15 carbon atoms in their unique chemical environments.

## Experimental Protocols for Physical Characterization

To ensure the reliability and reproducibility of data, standardized experimental protocols are necessary. The following represents best-practice methodologies for characterizing the key physical properties of this intermediate.

Caption: Workflow for comprehensive physical characterization of the ketosulfone intermediate.

### Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

**Rationale:** DSC provides a more accurate and detailed thermal profile than visual methods. It can detect melt endotherms, decomposition events, and solid-solid transitions indicative of polymorphism, explaining the causality behind the observed thermal behavior.

- **Sample Preparation:** Accurately weigh 2-5 mg of the dried compound into a non-hermetic aluminum DSC pan.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:**
  - Equilibrate the cell at 25°C.

- Ramp the temperature from 25°C to 350°C at a rate of 10°C/min. The upper limit is chosen to encompass both reported melting points.
- Use a nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
- Data Analysis: Analyze the resulting heat flow curve. The peak onset of the endotherm is reported as the melting point. Note any exothermic events that may indicate decomposition.

## Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: This is the gold-standard method for determining thermodynamic solubility, providing trustworthy data essential for crystallization and formulation design. The use of HPLC for quantification ensures specificity and accuracy.

- System Preparation: Add an excess amount of the solid compound to several vials, each containing a known volume (e.g., 5 mL) of a selected solvent (e.g., isopropanol, acetone, water, methanol).
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.
- Sample Collection & Preparation: After equilibration, allow the vials to stand for 2 hours for the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a 0.22 µm filter to remove undissolved solids.
- Quantification: Dilute the filtered sample with a suitable mobile phase and analyze by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the concentration against a standard curve.

## Protocol 3: X-ray Powder Diffraction (XRPD) for Crystalline Form Analysis

Rationale: XRPD is the primary tool for identifying the crystalline state (or lack thereof) and for distinguishing between different polymorphs. This is a self-validating system for confirming the solid-state form of the material.

- **Sample Preparation:** Gently pack a sufficient amount of the powder sample into the sample holder. Ensure the surface is flat and level with the holder's surface.
- **Instrument Setup:** Place the sample holder into the diffractometer.
- **Data Acquisition:** Scan the sample using Cu K $\alpha$  radiation over a  $2\theta$  range of  $2^\circ$  to  $40^\circ$ . Use appropriate step sizes (e.g.,  $0.02^\circ$ ) and scan speeds.
- **Data Analysis:** The resulting diffractogram, a plot of intensity versus  $2\theta$  angle, serves as a unique fingerprint for the crystalline form. A sharp pattern of peaks indicates a crystalline material, while a broad halo indicates an amorphous solid.

## Handling, Storage, and Safety

- **Storage Conditions:** For long-term stability, the compound should be stored at room temperature in a dry environment, inside well-sealed containers to protect it from moisture.[\[2\]](#)  
[\[12\]](#)
- **Safety Profile:** Safety data indicates that the compound is a skin irritant.[\[3\]](#)[\[14\]](#) Standard personal protective equipment, including gloves, lab coats, and eye protection, should be worn when handling the material. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a well-defined solid that serves as a cornerstone in the synthesis of Etoricoxib. While key physical data such as molecular weight and formula are firmly established, properties like the melting point require careful in-house verification due to conflicting reports in the literature, possibly arising from polymorphism. The experimental protocols outlined in this guide provide a robust framework for researchers to generate reliable, batch-specific data. A thorough characterization of its thermal behavior, solubility, and solid-state form is paramount for achieving efficient, controlled, and scalable manufacturing of the final active pharmaceutical ingredient.

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